Methyl methoxy(methyl)carbamate
Overview
Description
Methyl methoxy(methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl methoxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . The reaction is as follows:
CO(NH2)2+CH3OH→CH3OC(O)NH2+NH3
Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate . The reaction conditions typically require a catalyst and are carried out at elevated temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems with solid catalysts to enhance efficiency and reduce environmental impact . The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower toxicity compared to traditional methods involving phosgene .
Chemical Reactions Analysis
Types of Reactions
Methyl methoxy(methyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce methanol and carbamic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and nucleophiles such as amines . Reaction conditions vary depending on the desired product but often involve mild temperatures and pressures to maintain the integrity of the carbamate group .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrolysis yields methanol and carbamic acid derivatives, while substitution reactions can produce a variety of carbamate esters .
Scientific Research Applications
Methyl methoxy(methyl)carbamate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl methoxy(methyl)carbamate involves the reversible carbamylation of enzymes such as acetylcholinesterase . This process inhibits the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter at synaptic junctions, which can affect nerve signal transmission . The compound’s ability to penetrate cell membranes and its stability make it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used in similar applications but with different reactivity and stability profiles.
Ethyl carbamate: Another carbamate ester, known for its use in the synthesis of pharmaceuticals and as a preservative.
Dimethyl carbonate: Used as a carbamoylating agent in the synthesis of carbamates, offering a safer alternative to phosgene.
Uniqueness
Methyl methoxy(methyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity, making it an ideal protecting group in organic synthesis . Its ability to be easily removed under mild conditions without affecting other functional groups sets it apart from other carbamates .
Properties
IUPAC Name |
methyl N-(methoxymethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-7-3-5-4(6)8-2/h3H2,1-2H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKBNRYIYZIRMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503935 | |
Record name | Methyl (methoxymethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153654-07-0 | |
Record name | Methyl (methoxymethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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